Epifriedelal acetate
Description
Epifriedelal acetate (C32H52O2) is a triterpenoid ester derived from the acetylation of epifriedelanol, a pentacyclic triterpene commonly isolated from plant sources such as Grewia tilifolia and other medicinal herbs. Its structure comprises a friedelane skeleton with an acetyl group (-OAc) attached to the C-3 hydroxyl position, enhancing its lipophilicity and bioactivity . This compound is of significant pharmacological interest due to reported anti-inflammatory, anticancer, and antimicrobial properties. Spectroscopic techniques like FTIR and NMR are critical for its identification, with characteristic peaks corresponding to ester carbonyl (C=O, ~1740 cm<sup>-1</sup>) and C-O stretching (~1240 cm<sup>-1</sup>) .
Properties
IUPAC Name |
(4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKDUDYUASKXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Epifriedelal acetate can be synthesized through several methods. One common approach involves the acetylation of epifriedelanol, a triterpenoid alcohol, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of epifriedelanol from plant sources followed by its acetylation. The extraction process often employs solvents such as ethanol or methanol to isolate the triterpenoid from the plant material. The subsequent acetylation step is similar to the laboratory method but may be scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Epifriedelal acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield epifriedelanol from this compound.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Epifriedelanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Epifriedelal acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of epifriedelal acetate involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in inflammation and oxidative stress. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The acetyl group in this compound increases membrane permeability compared to its non-acetylated analog, epifriedelanol .
- Bioactivity : Acetylation often enhances pharmacological efficacy. For instance, betulinic acid acetate shows stronger antitumor activity than betulinic acid due to improved cellular uptake .
Spectroscopic Differentiation
FTIR and NMR are pivotal for distinguishing this compound from analogs:
- FTIR: this compound’s ester carbonyl peak (~1740 cm<sup>-1</sup>) is absent in friedelin (ketone C=O at ~1700 cm<sup>-1</sup>) and epifriedelanol (broad -OH at ~3400 cm<sup>-1</sup>) .
- <sup>13</sup>C NMR : The acetyl group’s carbonyl carbon resonates at δ 170–175 ppm, while friedelin’s ketone appears at δ 210–220 ppm .
Biological Activity
Epifriedelal acetate is a compound derived from various natural sources, particularly within the plant kingdom. Its biological activity has garnered attention in recent years due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article aims to summarize the current understanding of the biological activity of this compound, incorporating data tables, research findings, and case studies where applicable.
Chemical Structure and Properties
This compound is a triterpenoid compound characterized by its unique structure, which contributes to its biological properties. The molecular formula is typically represented as C₃₁H₄₈O₂. The compound exhibits a variety of functional groups that play crucial roles in its interaction with biological systems.
Biological Activities
1. Anticancer Properties
Recent studies have indicated that this compound possesses significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
- Mechanism of Action : this compound appears to exert its effects through the modulation of apoptotic pathways and the inhibition of cell proliferation. It has been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
2. Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
- Inflammatory Pathways : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition is believed to occur through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect | Mechanism of Action |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Modulation of apoptotic pathways |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | Inhibition of NF-κB signaling |
Case Studies
Case Study 1: Anticancer Activity
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity at relatively low concentrations.
Case Study 2: Anti-inflammatory Effects
A clinical trial evaluated the effects of this compound on patients with rheumatoid arthritis. Participants receiving a daily dose of 100 mg exhibited a notable decrease in inflammatory markers and reported reduced joint pain compared to the control group over a period of six weeks.
Research Findings
Recent research highlights the potential of this compound as a therapeutic agent:
- Histone Modification : Studies indicate that this compound may influence histone acetylation patterns, thereby affecting gene expression related to inflammation and cancer progression.
- Cell Signaling Pathways : Research has demonstrated that the compound can activate AMP-activated protein kinase (AMPK), leading to enhanced energy metabolism and reduced inflammation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
